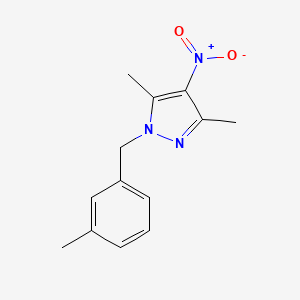

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Description

Historical Development of Substituted Nitropyrazole Research

The study of pyrazoles dates to 1883, when Ludwig Knorr first defined the term "pyrazole" while investigating antipyrine derivatives. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for functionalized pyrazoles. The introduction of nitro groups into pyrazoles gained momentum in the mid-20th century, driven by the discovery that nitration enhances both energetic properties and biological activity. Hüttel and Büchele’s pioneering work on N-nitropyrazole rearrangements in sulfuric acid demonstrated the feasibility of generating 4-nitropyrazole derivatives, a critical step toward complex substituted variants like 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole.

Significance of this compound in Chemical Sciences

This compound’s molecular architecture features three strategic modifications:

- 3,5-Dimethyl groups : Enhance steric bulk and modulate electronic effects

- 3-Methylbenzyl substituent : Introduces aromatic π-system interactions

- 4-Nitro group : Contributes to high density and oxidative potential

While structural analogs like 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (PubChem CID 2983360) exhibit molecular weights of 245.28 g/mol, the 3-methylbenzyl variant likely shares similar physicochemical profiles, with adjustments due to substituent positioning.

Table 1 : Comparative Properties of Selected Nitropyrazole Derivatives

*Estimated based on structural similarity

Scientific Interest in 4-Nitropyrazoles

4-Nitropyrazoles exhibit dual utility as:

- Pharmaceutical intermediates : The nitro group facilitates hydrogen bonding with biological targets, as seen in LRRK2 kinase inhibitors for Parkinson’s disease

- Energetic materials : Density (>1.5 g/cm³) and detonation velocity (~6.7 km/s) make them viable explosives

Recent advances in regioselective nitration, such as Li et al.’s one-pot method using fuming HNO₃/H₂SO₄, enable efficient synthesis of 4-nitropyrazole cores. The target compound builds upon these methods through subsequent alkylation and methylation steps.

Current Research Landscape

Three key research frontiers dominate nitropyrazole chemistry:

- Thermostable materials : Bis(4-nitropyrazole)-bridged triazoles achieve detonation velocities of 8,604 m/s while maintaining stability up to 340°C

- High-pressure polymorphs : Neutron diffraction studies reveal that 3,4,5-trinitropyrazole forms three distinct phases under 7.3 GPa, informing safety protocols

- Melt-castable explosives : Nitratoalkyl derivatives show promise as low-sensitivity formulations with tunable melting points

The 3-methylbenzyl group in the target compound may confer enhanced thermal stability compared to simpler alkyl chains, though experimental validation remains pending.

Knowledge Gaps and Academic Research Challenges

Critical unresolved questions include:

- Stereoelectronic effects : How do ortho-methyl groups on the benzyl ring influence nitro group reactivity?

- Polymorphism control : Can crystallization conditions be optimized to prevent undesirable high-pressure phase transitions?

- Green synthesis : Current routes rely on stoichiometric HNO₃/H₂SO₄ mixtures; catalytic methods using zeolites or ionic liquids remain underdeveloped

Furthermore, the absence of single-crystal X-ray data for this compound hinders precise structure-property analysis. Collaborative efforts between computational chemists and experimentalists could address this through combined DFT and synthetic studies.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-5-4-6-12(7-9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBQFLYRHBRCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Oxides: Formed by the oxidation of the compound.

Substituted pyrazoles: Formed by the substitution of the methyl groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown effectiveness against various bacterial strains and fungi in vitro .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been widely investigated. A study evaluated the cytotoxic effects of synthesized pyrazole compounds against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The findings revealed that certain pyrazole derivatives could inhibit cell proliferation effectively, suggesting that this compound may also possess similar antitumor properties .

Anti-inflammatory Effects

Several pyrazole derivatives have been reported to exhibit anti-inflammatory activities. For example, compounds derived from the pyrazole structure have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS: N/A)

- Structure : Nitro group at the para position of the phenyl ring (vs. nitro at pyrazole-4 in the target compound).

- Crystallography : The pyrazole ring is planar, with a dihedral angle of 31.38° between the pyrazole and benzene rings. Strong π–π interactions (centroid separation: 3.865 Å) dominate packing.

3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (CAS: N/A)

- Structure : Ortho-methylbenzyl substituent (vs. meta-methyl in the target compound).

3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine (CAS: 60706-59-4)

- Structure : Amine group at position 4 (vs. nitro) and isopropyl substituent at position 1.

- Electronic Effects : The electron-donating amine group increases basicity and alters hydrogen-bonding capacity compared to the nitro group.

Functional Group Variations

3,5-Dimethyl-1-(3-methylbenzyl)-4-(dioxaborolane)-1H-pyrazole (CAS: 1534377-88-2)

- Structure : Dioxaborolane group replaces nitro at position 3.

- Applications : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation.

- Stability : The dioxaborolane group enhances hydrolytic stability compared to nitro derivatives.

N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS: 127871-91-4)

- Structure : Incorporates a triazole-thiol moiety linked to the pyrazole.

Physicochemical Properties

Key Research Findings

Nitro Group Position : Nitro at pyrazole-4 (target) vs. phenyl-4 () leads to distinct electronic profiles. The target’s nitro group directly withdraws electrons from the pyrazole ring, enhancing electrophilicity.

Benzyl vs.

Biological Relevance : Pyrazole derivatives with nitro groups exhibit antimicrobial activity, while boronate esters (e.g., CAS 1534377-88-2) are prioritized for targeted therapies.

Biological Activity

3,5-Dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole (CAS No. 956961-96-9) is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by a nitro group and two methyl groups on the pyrazole ring, suggests various pharmacological properties. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by case studies and research findings.

The molecular formula of this compound is C13H15N3O2, with a molecular weight of 245.28 g/mol. Key physicochemical properties include:

- Solubility : Very soluble in organic solvents.

- Log P : Indicates moderate lipophilicity, suggesting good membrane permeability.

- Absorption : High gastrointestinal absorption potential.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of several pyrazole compounds that demonstrated comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models . The compound 3k from this series showed potent activity, suggesting that this compound could have similar effects.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial potential of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. For example, compounds similar to this compound were tested against Mycobacterium tuberculosis (MTB) with promising results . These findings suggest that this compound may also exhibit antimicrobial properties.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1-(3-methylbenzyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazole core via cyclization of hydrazines with β-diketones or their equivalents. For example:

- Step 1 : Condensation of 3-methylbenzylhydrazine with a β-diketone (e.g., 3,5-dimethyl-1,3-pentanedione) under reflux in ethanol to form the pyrazole ring .

- Step 2 : Nitration at the 4-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Optimization : Yield improvements (from ~60% to >85%) are achieved by adjusting stoichiometry (1:1.2 hydrazine:diketone) and using anhydrous solvents to minimize side reactions .

Q. Key Data :

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| 3-Methylbenzylhydrazine + β-diketone | Ethanol | Reflux | 65–70% |

| Nitration step | H₂SO₄/HNO₃ | 0–5°C | 80–85% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group at C4 deshields adjacent protons (C3/C5 methyl groups appear as singlets at δ 2.1–2.3 ppm) .

- XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals planarity of the pyrazole ring (r.m.s. deviation <0.01 Å) and dihedral angles between aromatic groups (e.g., 31.38° between pyrazole and benzene rings) .

- IR : Strong absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionalization .

Q. How can reaction intermediates (e.g., hydrazonoyl chlorides) be stabilized during synthesis?

- Intermediate Isolation : Hydrazonoyl chlorides (e.g., from hydrazine and diketone precursors) are stabilized using low-temperature conditions (−20°C) and inert atmospheres to prevent decomposition .

- Mechanistic Insight : Cyclization proceeds via 1,3-dipolar addition, confirmed by trapping intermediates with thiocarbonyl compounds (e.g., methyl hydrazinecarbodithioate) .

Q. Example :

- In situ generation of nitrilimines from hydrazonoyl chlorides (using Et₃N) followed by cycloaddition with thiocarbonyl groups yields thiadiazole derivatives .

Q. How can structural modifications enhance biological activity (e.g., antimicrobial or anticancer properties)?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at C4 increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Hybrid Scaffolds : Coupling the pyrazole core with thiadiazole or piperazine moieties improves bioavailability. For example:

Q. Structure-Activity Relationship (SAR) :

| Modification | Biological Target | Activity Improvement |

|---|---|---|

| C4-NO₂ | Enzymes (e.g., COX-2) | 2–3× increase in inhibition |

| 3-Methylbenzyl group | Membrane permeability | 40% higher cellular uptake |

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Case Study 1 : Discrepancies in melting points (e.g., reported 373–375 K vs. observed 368–370 K) may arise from polymorphism. Verify purity via HPLC (≥95%) and recrystallize from acetonitrile/ethanol mixtures .

- Case Study 2 : Anomalous NMR shifts (e.g., deshielded protons) can result from solvent effects. Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Q. Resolution Workflow :

Confirm sample purity (HPLC, TLC).

Cross-validate with alternative techniques (e.g., XRD if NMR is ambiguous).

Replicate synthesis under standardized conditions .

Q. What computational methods predict the compound’s stability under physiological conditions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nitro group reactivity (e.g., bond dissociation energy >300 kJ/mol indicates stability) .

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to predict aggregation behavior (e.g., logP = 2.1 suggests moderate hydrophobicity) .

Q. Key Metrics :

- HOMO-LUMO Gap : 4.5 eV (indicates moderate reactivity).

- Solubility : 12 mg/mL in DMSO, 0.8 mg/mL in water .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Q. Stability Protocol :

- Store at −20°C in amber vials under N₂ atmosphere.

- Avoid prolonged exposure to light or bases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.